- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V, Synlett, 2008, (12), 1870-1876
Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)
Bis(3-methoxyphenyl)amine structure
Product Name:Bis(3-methoxyphenyl)amine
Numero CAS:92248-06-1
MF:C14H15NO2
MW:229.274403810501
MDL:MFCD23703137
CID:1032022
PubChem ID:15835905
Update Time:2024-10-26
Bis(3-methoxyphenyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bis(3-methoxyphenyl)amine
- 3-Methoxy-N-(3-methoxyphenyl)aniline
- 3,3'-dimethoxydiphenylamine
- 3-methoxy-N-(3-methoxyphenyl)benzenamine
- Bis-(3-methoxy-phenyl)-amin
- di(3-methoxyphenyl)amine
- di-(m-methoxyphenyl)amine
- SUTJWELGLJHXGI-UHFFFAOYSA-N
- N-(3-Methoxyphenyl)-3-methoxyaniline
- AK123449
- AX8247627
- X6608
- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
- AKOS016011823
- SB80175
- C77155
- AS-65764
- CS-0150329
- MFCD23703137
- 92248-06-1
- DTXSID20578736
- DA-00810
- SCHEMBL1085867
-
- MDL: MFCD23703137
- Inchi: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
- Chiave InChI: SUTJWELGLJHXGI-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1
Proprietà calcolate
- Massa esatta: 229.11000
- Massa monoisotopica: 229.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 30.5
Proprietà sperimentali
- PSA: 30.49000
- LogP: 3.52040
Bis(3-methoxyphenyl)amine Dati doganali
- CODICE SA:2922299090
- Dati doganali:
Codice doganale cinese:
2922299090Panoramica:
2922299090. Altri gruppi amminici (naftolo\fenolo)ed eteri\esteri [compresi i loro sali, eccetto quelli contenenti più di un gruppo contenente ossigeno]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
292229090. altri ammino-naftoli e altri ammino-fenoli, diversi da quelli contenenti più di un tipo di funzione ossigenata, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Bis(3-methoxyphenyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114424-5g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 5g |
$1085.40 | 2023-08-31 | |
| Alichem | A019114424-10g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 10g |
$1407.00 | 2023-08-31 | |
| Alichem | A019114424-25g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 25g |
$2706.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 1g |
1100.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-200mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 200mg |
314.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-50mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 50mg |
116.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-250mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 250mg |
815CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-100mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 100mg |
365CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 1g |
2007CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D752687-100mg |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95+% | 100mg |
$75 | 2024-06-06 |
Bis(3-methoxyphenyl)amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 2 d, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Methanol ; 24 h, 210 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
Riferimento
- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones, Molecules, 2013, 18, 10334-10351
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 15 h, 100 °C; 19 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ; 24 h, 100 °C
Riferimento
- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols, Journal of Organic Chemistry, 2018, 83(14), 7347-7359
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 100 °C; 18 h, 100 °C
Riferimento
- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems, Journal of Organic Chemistry, 2019, 84(7), 3801-3816
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cupric acetate Solvents: Dichloromethane , Pyridine ; 72 h, rt
Riferimento
- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor, Journal of the American Chemical Society, 2013, 135(1), 232-241
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Toluene
Riferimento
- Regioselective Synthesis of Oxygenated Carbazoles, 2006, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, 130 °C
Riferimento
- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 24 h, 70 °C
Riferimento
- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines, Synlett, 2009, (19), 3198-3200
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ; rt; 14 h, 110 °C
Riferimento
- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts, Tetrahedron, 2018, 74(38), 5486-5493
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
Riferimento
- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 3 d, reflux
Riferimento
- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , (+)-BINAP Solvents: Toluene , Water ; 3 h, 100 - 130 °C; 5 h, 130 °C → 180 °C
Riferimento
- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Tri-tert-butylphosphine Catalysts: Palladium diacetate Solvents: Toluene ; rt → 100 °C; 12 h, 100 °C
Riferimento
- Preparation of hole transport materials, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ; rt
Riferimento
- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: BINAP , 1809407-53-1 Solvents: 1,4-Dioxane ; 18 h, 120 °C
Riferimento
- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes, Australian Journal of Chemistry, 2015, 68(12), 1842-1853
Bis(3-methoxyphenyl)amine Raw materials
- 3-Iodoanisole
- 3-Methoxybenzeneboronic acid
- 3-Bromoanisole
- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-
- 3-Chloroanisole
Bis(3-methoxyphenyl)amine Preparation Products
Bis(3-methoxyphenyl)amine Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
92248-06-1 (Bis(3-methoxyphenyl)amine) Prodotti correlati
- 101-64-4(1-N-(4-methoxyphenyl)benzene-1,4-diamine)
- 101-70-2(4,4'-Dimethoxydiphenylamine)
- 14318-66-2(3-Methoxy-N-methylaniline)
- 15799-79-8(N,N-Dimethyl-m-anisidine)
- 5961-59-1(4-Methoxy-N-methylaniline)
- 20440-94-2(4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline)
- 1208-86-2(4-Methoxy-N-phenylaniline)
- 101-16-6(3-Methoxydiphenylamine)
- 4316-51-2(4-Methoxytriphenylamine)
- 701-56-4(4-Methoxy-N,N-dimethylaniline)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti